4-(n-Pentylthio)benzoic acid
CAS No.:
Cat. No.: VC13348759
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2S |
|---|---|
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 4-pentylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C12H16O2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
| Standard InChI Key | TXMKQVDIMOZGED-UHFFFAOYSA-N |
| SMILES | CCCCCSC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CCCCCSC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(n-Pentylthio)benzoic acid consists of a benzoic acid backbone with a thioether linkage at the fourth carbon, connecting it to an n-pentyl chain. The IUPAC name derives from this substitution pattern: 4-[(pentylsulfanyl)methyl]benzoic acid. Key structural features include:
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Carboxylic acid group: Imparts acidity (pKa ~4.2) and hydrogen-bonding capability.
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Thioether bridge: Introduces sulfur-based reactivity and influences lipophilicity.
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n-Pentyl chain: Enhances hydrophobic interactions compared to shorter alkyl or aryl substituents.
Table 1: Fundamental Properties of 4-(n-Pentylthio)benzoic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₆O₂S |
| Molecular Weight | 224.32 g/mol |
| Melting Point | Estimated 85–90°C (based on analogs) |
| Solubility | Low in water; soluble in DMSO, ethanol |
| LogP (Octanol-Water) | ~3.5 (predicted via ChemAxon) |
| Spectral Data (Predicted) | IR: 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H absent) |
The extended alkyl chain increases lipophilicity compared to phenylthio analogs, potentially enhancing membrane permeability in biological systems.
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis of 4-(n-Pentylthio)benzoic acid likely follows nucleophilic aromatic substitution or coupling reactions, analogous to methods used for 4-(Phenylthio)benzoic acid. A proposed route involves:
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Thiol-Alkylation: Reacting 4-mercaptobenzoic acid with 1-bromopentane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃).
Reaction conditions: 80–100°C, 12–24 hours, nitrogen atmosphere to prevent oxidation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the pure product.
Industrial Considerations
Scale-up would require optimizing solvent recovery and minimizing thiol oxidation byproducts. Continuous-flow reactors could enhance efficiency and safety by reducing exposure to volatile intermediates.
Chemical Reactivity and Functionalization
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid:
Sulfone derivatives exhibit increased polarity, altering solubility and biological activity.
Carboxylic Acid Derivatives
The -COOH group participates in esterification, amidation, and reduction:
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Esterification: Methanol/H₂SO₄ yields methyl 4-(n-pentylthio)benzoate.
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Reduction: LiAlH₄ reduces the acid to 4-(n-pentylthio)benzyl alcohol.
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